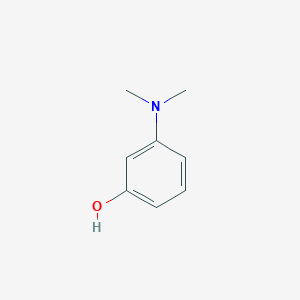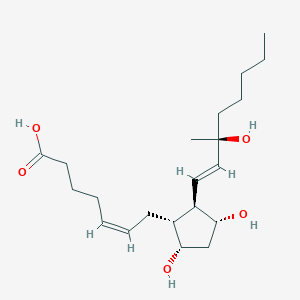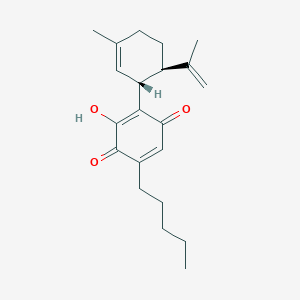
(1-methyl-1H-1,2,4-triazol-5-yl)methanol
Übersicht
Beschreibung
“(1-methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It appears as a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “(1-methyl-1H-1,2,4-triazol-5-yl)methanol”, has been reported in several studies . These studies typically involve the reaction of various starting materials under specific conditions to yield the desired 1,2,4-triazole derivatives.
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-1,2,4-triazol-5-yl)methanol” has been analyzed in several studies . The structure is typically determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. Novel compounds synthesized from these derivatives have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds are able to form hydrogen bonds with different targets, improving pharmacokinetics and pharmacological properties, which is crucial in the development of new anticancer drugs .
Crystal Structure Analysis
The crystal structure of certain 1,2,4-triazole derivatives has been determined, providing valuable insights into their molecular configuration . This information is essential for understanding the interaction of these compounds with biological targets and can aid in the design of more effective pharmaceutical agents.
Antimicrobial Activity
Triazole derivatives have been recognized for their effective antibacterial and antifungal properties. This makes them valuable in the development of new antimicrobial agents that could be used to treat various infections .
Agrochemicals
Some 1,2,3-triazole derivatives have found applications as agrochemicals. Their stability and reactivity make them suitable candidates for developing new pesticides and herbicides .
Material Science
Due to their stability and unique chemical properties, triazole derivatives are used in material science. They can be incorporated into polymers for creating materials with specific characteristics like enhanced durability or resistance to environmental factors .
Drug Discovery
The triazole core is a common motif in medicinal chemistry. Its presence in several marketed drugs highlights its importance in drug discovery. The triazole ring can mimic peptide bonds, which allows it to interact with a wide range of biological targets .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used to create complex structures through non-covalent interactions. Their ability to form hydrogen bonds makes them suitable for constructing molecular assemblies and networks .
Chemical Biology and Bioconjugation
Triazole rings are used in chemical biology for bioconjugation processes. They can link biomolecules to various probes or other molecules, which is useful in fluorescent imaging and creating targeted drug delivery systems .
Zukünftige Richtungen
The future directions for research on “(1-methyl-1H-1,2,4-triazol-5-yl)methanol” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and potential hazards .
Wirkmechanismus
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been reported to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the Cytochrome P450 (CYP-450) enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens.
Eigenschaften
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAQZVSGXQVIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454123 | |
| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
CAS RN |
91616-36-3 | |
| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)






